![molecular formula C15H10N2O3 B1300153 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid CAS No. 94242-54-3](/img/structure/B1300153.png)
4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid
Overview
Description
“4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” is a derivative of quinazolinone . Quinazolinone and its derivatives are heterocyclic compounds that have a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities .
Synthesis Analysis
Quinazolinone derivatives can be synthesized using various methods . One efficient protocol for the synthesis of quinazolin-4(3H)-one involves using substituted 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an effective oxidant . The reaction proceeds through a radical approach with DMSO as one carbon source .
Molecular Structure Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .
Chemical Reactions Analysis
The synthesis of quinazolinone derivatives involves various chemical reactions . For instance, the reaction of sulfonated aldehydes with 3-amino-2-alkylquinazolin-4(3H)-ones in glacial acetic acid can yield novel quinazolinone derivatives .
Scientific Research Applications
Synthesis of Quinazoline and Quinazolinone Derivatives
Quinazoline and quinazolinone derivatives are of great interest in organic synthesis and medicinal chemistry fields as they possess a broad range of pharmacological activities . They exhibit antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor activities . Many quinazolinone derivatives occur naturally in various classes of the plant kingdom, microorganisms, and different animals .
Actoprotective Activity
The compound PK-66, which contains 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid, has been studied for its actoprotective activity . Under conditions of chronic hypodynamia, the daily therapy of rats with PK-66 increased the orientation-exploratory behavior of the animals, decreasing the level of emotional lability .
Analgesic and Anti-inflammatory Activities
Quinazoline derivatives have been evaluated for their analgesic and anti-inflammatory activities . These compounds could potentially be used in the development of new drugs for pain and inflammation management .
Antimicrobial Activity
Quinazoline and quinazolinone derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents .
Antimalarial Activity
These compounds have also been found to exhibit antimalarial activity . They could potentially be used in the development of new antimalarial drugs .
Antioxidant Activity
Quinazoline and quinazolinone derivatives have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new antioxidant agents .
Anti-inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory activity . They could potentially be used in the development of new anti-inflammatory drugs .
Antitumor Activities
Quinazoline and quinazolinone derivatives have been found to exhibit antitumor activities . This makes them potential candidates for the development of new antitumor agents .
Mechanism of Action
Mode of Action
It has been observed to influence the orientation-behavior reaction of rats under conditions of chronic immobilization stress . This suggests that the compound may interact with neurological targets, potentially influencing neurotransmitter systems or neural pathways.
Biochemical Pathways
Given its observed effects on behavior in rats, it may impact pathways related to stress response or motor function .
Result of Action
In studies on rats, 4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid has been observed to increase orientation-searching and behavior activity, suggesting a potential actoprotective effect . This compound also appears to decrease emotional lability in these animals .
Future Directions
The future directions for “4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid” and related compounds could involve further molecular modification to improve their drug nominee potency . Given their wide range of biological activities, quinazolinone derivatives continue to be a topic of interest for the medicinal chemistry community .
properties
IUPAC Name |
4-(4-oxoquinazolin-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-3-1-2-4-13(12)16-9-17(14)11-7-5-10(6-8-11)15(19)20/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLPZFNBPATOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351302 | |
Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxoquinazolin-3(4h)-yl)benzoic acid | |
CAS RN |
94242-54-3 | |
Record name | 4-(4-oxoquinazolin-3(4h)-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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